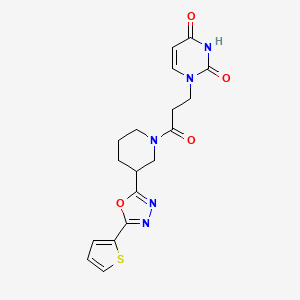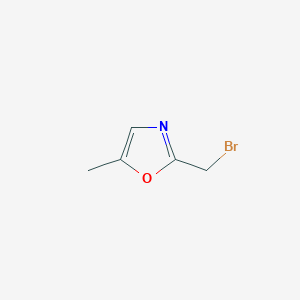![molecular formula C16H14N2O3 B2678827 (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303741-18-6](/img/structure/B2678827.png)
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyimino group, a methoxyphenylmethyl group, and an indolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolone Core: This step involves the cyclization of an appropriate precursor to form the indolone structure.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the indolone core with a methoxyphenylmethyl halide under basic conditions.
Formation of the Hydroxyimino Group: This step involves the reaction of the intermediate with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(hydroxyimino)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-(hydroxyimino)-1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-(hydroxyimino)-1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Uniqueness
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYBXPYKZGTPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

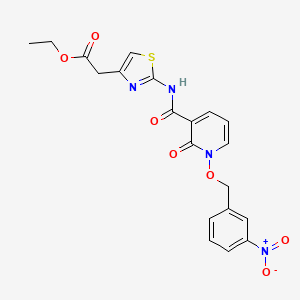
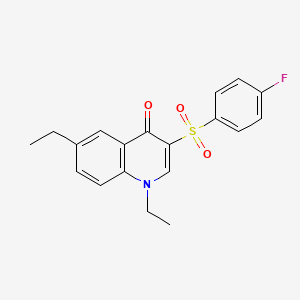
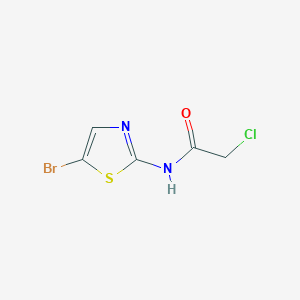
![3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2678750.png)
![N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2678751.png)
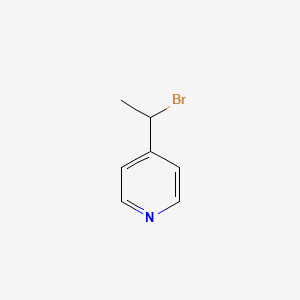

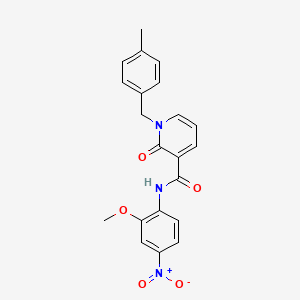
![7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678757.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B2678761.png)

